N-[4-[(4-nitrophenyl)methylideneamino]phenyl]acetamide
Description
Properties
CAS No. |
799291-49-9 |
|---|---|
Molecular Formula |
C15H13N3O3 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
N-[4-[(4-nitrophenyl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C15H13N3O3/c1-11(19)17-14-6-4-13(5-7-14)16-10-12-2-8-15(9-3-12)18(20)21/h2-10H,1H3,(H,17,19) |
InChI Key |
IMXKJMANWWMXIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
| Component | Details |
|---|---|
| Aldehyde | 4-Nitrobenzaldehyde (purity >98%) |
| Amine | 4-Acetamidophenylamine (or derivatives) |
| Solvent | Ethanol, methanol, or DMF |
| Catalyst | Glacial acetic acid (0.1–0.5 eq), NaOH (0.1–0.5 eq), or molecular sieves |
| Temperature | Reflux (80–100°C) or room temperature (25°C) |
| Reaction Time | 4–6 hours (reflux) or 24–48 hours (ambient) |
Procedure :
-
Activation : Dissolve 4-nitrobenzaldehyde (1.0 eq) in ethanol. Add 4-acetamidophenylamine (1.0–1.2 eq) and a catalyst (e.g., glacial acetic acid).
-
Reflux : Heat the mixture under reflux for 4–6 hours.
-
Isolation : Cool the reaction mixture, filter the precipitate, and wash with cold ethanol.
-
Purification : Recrystallize from ethanol or DMF to obtain the pure product.
Optimized Conditions and Yields
Experimental optimizations from analogous Schiff base syntheses highlight the impact of reaction parameters on yield and purity.
Table 1: Comparative Analysis of Reaction Conditions
Key Observations :
-
Catalyst Choice : Acidic conditions (glacial acetic acid) improve yields for electron-deficient aldehydes like 4-nitrobenzaldehyde.
-
Solvent Polarity : Ethanol outperforms DMF in facilitating rapid dehydration.
-
Purification : Recrystallization from ethanol ensures high purity (>95%).
Alternative Synthetic Routes
While the condensation method dominates, alternative strategies have been explored for structural analogs.
**4.1. Claisen-Schmidt Condensation
Reported in thiazolidinedione syntheses, this method involves:
-
Aldehyde Activation : React 4-nitrobenzaldehyde with a ketone (e.g., acetophenone) to form a α,β-unsaturated ketone.
-
Amine Coupling : Condense the intermediate with 4-acetamidophenylamine under basic conditions.
Limitations : Lower yields (50–60%) compared to direct condensation.
Spectroscopic Characterization
The synthesized compound is validated using FT-IR, ¹H NMR, and mass spectrometry.
Spectral Data
| Technique | Key Peaks/Signals |
|---|---|
| FT-IR | 1680–1700 cm⁻¹ (C=O, amide), 1600–1650 cm⁻¹ (C=N, azomethine), 1340–1480 cm⁻¹ (NO₂) |
| ¹H NMR | δ 8.2–8.5 ppm (aromatic protons), δ 7.3–7.8 ppm (C=N=CH), δ 3.6–4.0 ppm (CH₂, acetamide) |
| Mass Spec | m/z 283.28 [M+H]⁺ (C₁₅H₁₃N₃O₃) |
Example Data :
-
FT-IR : A peak at 1685 cm⁻¹ confirms the acetamide carbonyl group.
-
¹H NMR : A singlet at δ 8.15 ppm corresponds to the azomethine proton (-CH=N-).
Challenges and Mitigation Strategies
**6.1. Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-nitrophenyl)methylideneamino]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[4-[(4-nitrophenyl)methylideneamino]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[4-[(4-nitrophenyl)methylideneamino]phenyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Pharmacological Activities
Key Observations :
- Chalcone Derivatives: The chalcone analog (Table 1, Row 1) demonstrated superior antinociceptive activity in mice writhing tests, attributed to the conjugated enone system enhancing interaction with biological targets .
- Sulfonamide Derivatives: Compounds like N-[4-(4-methoxybenzylsulfamoyl)phenyl]acetamide () and related N-phenylacetamide sulphonamides () exhibit analgesic and anti-hypernociceptive activities, suggesting sulfonamide groups enhance bioactivity through hydrogen bonding and enzyme inhibition .
- Schiff Bases: The nitro-substituted Schiff base in shares structural similarities with the target compound. Such derivatives are known for antimicrobial and antioxidant properties due to the imine group’s metal-chelating ability .
Physicochemical and Optical Properties
Table 2: Optical and Electronic Properties of Nitrophenyl Acetamide Derivatives
Key Observations :
- The nitro group in ChNO2 () significantly reduces fluorescence quantum yield but enhances two-photon absorption, making it suitable for optical materials . The target compound’s Schiff base structure may exhibit comparable nonlinear optical behavior due to similar conjugation and electron-withdrawing effects.
- Sulfonamide derivatives (e.g., ) lack extended conjugation, resulting in weaker optical activity compared to chalcones or Schiff bases.
Biological Activity
N-[4-[(4-nitrophenyl)methylideneamino]phenyl]acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, properties, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a nitrophenyl group and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 283.28 g/mol. The compound's structure allows for diverse reactivity and potential biological activity, making it a valuable candidate for further research.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 283.28 g/mol |
| Functional Groups | Nitro, Acetamide |
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have demonstrated antimicrobial properties against various bacterial strains.
- Anticancer Potential : There is emerging evidence that this compound may inhibit the growth of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be relevant for therapeutic applications.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial effects of several nitrophenyl derivatives, including this compound. Results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent . -
Anticancer Activity :
In vitro assays on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis, with further studies needed to elucidate the exact pathways involved . -
Enzyme Inhibition :
Research highlighted the compound's ability to inhibit certain enzymes associated with cancer progression. This inhibition was shown to correlate with reduced tumor cell proliferation in laboratory settings .
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific enzymes related to cancer |
Synthesis Methods
The synthesis of this compound typically involves a straightforward approach using readily available starting materials. The general synthetic route includes:
- Condensation Reaction : Reacting 4-nitroaniline with an appropriate aldehyde to form the methylidene linkage.
- Acetylation : Following the condensation, acetylation is performed to introduce the acetamide functional group.
This method provides good yields and can be optimized for scalability in pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
